molecular formula C20H20N2O2S2 B2831299 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 922823-36-7

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide

Cat. No.: B2831299
CAS No.: 922823-36-7
M. Wt: 384.51
InChI Key: DCUGYOUGGBTEPL-UHFFFAOYSA-N
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Description

“N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions: The ethoxyphenyl and ethylthio groups are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the thiazole derivative and an appropriate benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylthio group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-(4-methoxyphenyl)benzamide are structurally related.

Uniqueness

“N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” is unique due to the combination of its ethoxyphenyl, thiazole, and ethylthio groups. This unique structure may confer distinct chemical and biological properties compared to other thiazole or benzamide derivatives.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-24-16-9-5-14(6-10-16)18-13-26-20(21-18)22-19(23)15-7-11-17(12-8-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUGYOUGGBTEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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